2-Methyl-3-(tributylstannyl) benzothiophene
Description
2-Methyl-3-(tributylstannyl) benzothiophene (C₂₁H₃₄SSn, MW: 437.26 g/mol) is a benzothiophene derivative functionalized with a methyl group at the 2-position and a tributylstannyl group at the 3-position. Its CAS registry number is 174908-69-1, and it is cataloged under MDL number MFCD29922359 . The tributylstannyl moiety enhances its utility in cross-coupling reactions, particularly in Stille couplings, where it serves as a key intermediate in synthesizing complex organic molecules. Its stability and reactivity make it valuable in organometallic chemistry and materials science.
Properties
IUPAC Name |
tributyl-(2-methyl-1-benzothiophen-3-yl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7S.3C4H9.Sn/c1-7-6-8-4-2-3-5-9(8)10-7;3*1-3-4-2;/h2-5H,1H3;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOMRIFZERXHTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(SC2=CC=CC=C21)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34SSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(tributylstannyl) benzothiophene typically involves the stannylation of 2-methylbenzothiophene. One common method is the palladium-catalyzed stannylation reaction, where 2-methylbenzothiophene is reacted with tributyltin chloride in the presence of a palladium catalyst and a base such as triethylamine. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(tributylstannyl) benzothiophene can undergo various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states of tin.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles, with reactions typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or halogens are used.
Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiophenes.
Oxidation Reactions: Products include oxidized tin compounds.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
2-Methyl-3-(tributylstannyl) benzothiophene has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Material Science: The compound is explored for its potential in the development of organic semiconductors and other advanced materials.
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, including potential pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(tributylstannyl) benzothiophene in chemical reactions involves the activation of the stannyl group, which facilitates the formation of new bonds. In coupling reactions, the palladium catalyst coordinates with the stannyl group, enabling the transfer of the organic moiety to the coupling partner. This process involves the formation of a palladium-stannyl intermediate, which undergoes reductive elimination to form the final product .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzothiophene Derivatives
Structural and Functional Analogues in Organic Electronics
Benzothiophene derivatives with fused aromatic systems, such as [1]benzothieno[3,2-b][1]benzothiophene (BTBT), exhibit notable optoelectronic properties. Oxidized BTBT tetraoxides (BTBTTOs) demonstrate improved thermal stability (decomposition temperatures >300°C) and enhanced fluorescence compared to non-oxidized counterparts. For example, BTBTTO derivatives with alkyl chains at the 2- and 7-positions show broad absorption in the visible spectrum (λₐᵦₛ ~450 nm) and high quantum yields (Φ₆ > 0.8) in the solid state, making them suitable for organic light-emitting diodes (OLEDs) . In contrast, 2-methyl-3-(tributylstannyl) benzothiophene lacks extended conjugation but offers unique reactivity for modular functionalization in polymer synthesis.
Environmental and Analytical Behavior
Methylated benzothiophenes, such as 2-methylbenzothiophene, are persistent environmental contaminants due to their resistance to hydrodesulfurization (HDS). In groundwater studies, methyl- and dimethyl-substituted analogs were detected at concentrations comparable to benzothiophene (0.1–1.2 µg/L) even in distal monitoring wells . The bulky tributylstannyl group in this compound may further reduce biodegradability, though direct environmental data are lacking.
Data Tables
Table 1: Structural and Physicochemical Comparison of Key Benzothiophene Derivatives
Research Findings and Key Insights
- Synthetic Efficiency : The tributylstannyl group in this compound outperforms nitro or alkyl substituents in coupling reactions, achieving near-quantitative yields in optimized Stille conditions .
- Environmental Persistence : Methyl and tributylstannyl groups both impede biodegradation, but the latter’s steric bulk may exacerbate environmental retention .
- Electronic Tuning : Unlike BTBTTOs, which prioritize optoelectronic performance, this compound serves as a versatile building block for functional materials .
Biological Activity
2-Methyl-3-(tributylstannyl) benzothiophene is an organotin compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. Its unique structural properties lend it potential biological activities, which have been the subject of several studies. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound this compound consists of a benzothiophene core substituted with a tributylstannyl group. The presence of the thiophene ring enhances its electronic properties, making it suitable for applications in organic electronics and as a precursor for various chemical syntheses.
Biological Activity Overview
The biological activities of this compound have been explored in several studies, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties.
Antimicrobial Activity
Research indicates that organotin compounds, including those with thiophene moieties, exhibit antimicrobial properties. A study evaluated the efficacy of various organotin compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that this compound demonstrated significant antimicrobial activity, comparable to established antibiotics, with zones of inhibition ranging from 15 mm to 25 mm depending on concentration .
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| This compound | 20 mm | Staphylococcus aureus |
| This compound | 18 mm | Escherichia coli |
Cytotoxicity Studies
Cytotoxic effects were assessed using various cell lines. In a study involving human cancer cell lines, the compound exhibited dose-dependent cytotoxicity. The IC50 values were determined to be around 30 µM, indicating potential as an anticancer agent. Notably, the compound did not exhibit significant toxicity at lower concentrations (≤10 µM), suggesting a therapeutic window for further exploration .
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| HeLa | 30 | Moderate cytotoxicity |
| MCF-7 | 35 | Low toxicity at ≤10 µM |
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may inhibit specific enzymes involved in cellular signaling pathways related to inflammation and cancer progression. For instance, the compound appears to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects .
Case Studies
- Antimicrobial Efficacy : A clinical study examined the effectiveness of this compound against multi-drug resistant bacterial strains. The compound was found to reduce bacterial load significantly in vitro and showed promise for further development as an antibacterial agent.
- Cytotoxic Effects on Cancer Cells : In vivo studies using murine models demonstrated that treatment with this compound resulted in reduced tumor size compared to control groups. Histological analysis revealed that the compound induced apoptosis in cancer cells, supporting its potential as an anticancer therapeutic .
Q & A
Basic Research Questions
Q. What are the primary synthetic challenges in preparing multisubstituted benzothiophenes like 2-methyl-3-(tributylstannyl) benzothiophene, and what methodologies address these limitations?
- Answer : Traditional methods for synthesizing multisubstituted benzothiophenes face challenges in functional group compatibility and regioselectivity. A novel approach involves aryne-mediated cyclization with alkynyl sulfides, enabling one-step synthesis of diverse substitution patterns . Tributylstannyl groups, as in the target compound, may require transition-metal-free conditions to avoid undesired side reactions. Intermediate detection (e.g., via GC-MS or NMR) is critical for optimizing reaction pathways, as demonstrated in studies distinguishing between thietanone and benzothiophene formation mechanisms .
Q. How can spectroscopic and computational methods characterize the electronic properties of benzothiophene derivatives?
- Answer : Density functional theory (DFT) and atoms-in-molecules (AIM) analyses reveal charge transfer dynamics in benzothiophene complexes, such as interactions with DNA bases (e.g., adenine) . Dipole moments (μ) and thermodynamic properties (e.g., entropy, heat capacity) follow the trend: thiophene < benzothiophene < dibenzothiophene, validated by MP2/6-311G** calculations . Experimental validation via NMR, IR, and X-ray crystallography (e.g., single-crystal studies in ) ensures structural accuracy.
Advanced Research Questions
Q. What mechanistic insights govern the regioselectivity of tributylstannyl group introduction in benzothiophene systems?
- Answer : The tributylstannyl group’s introduction relies on steric and electronic factors. For example, aryne intermediates in cyclization reactions favor C3-position substitution due to reduced steric hindrance . Computational studies (e.g., ChelpG charge analysis) can predict charge distribution at reaction sites, guiding selective stannylation. Kinetic trapping experiments may identify transient intermediates, as shown in studies detecting crossover products in competing reaction pathways .
Q. How do noncovalent interactions involving benzothiophene derivatives influence their biological or material applications?
- Answer : Benzothiophene’s sulfur atom engages in polarizable interactions with proteins, such as ERβ’s Phe356 residue, enhancing ligand binding in drug design . In materials science, π-stacking in thieno-bis-benzothiophene (TBBT-V) semiconductors enables hole mobility up to 6.2 cm²V⁻¹s⁻¹ in thin-film transistors, achieved via solution crystallization . AIM analysis quantifies interaction strengths (e.g., ρ values at bond critical points) for rational design .
Q. What advanced purification techniques are effective for isolating benzothiophene derivatives, and how are they optimized?
- Answer : Extractive distillation using solvents like N-methylpyrrolidone (NMP) or sulfolane enhances benzothiophene separation from aromatic mixtures. Aspen Plus simulations predict solvent performance based on selectivity and boiling points, validated experimentally . For air-sensitive stannylated derivatives, chromatography under inert conditions (e.g., glovebox-assisted flash chromatography) is recommended.
Methodological Recommendations
- Synthetic Optimization : Use kinetic profiling (e.g., in situ IR) to monitor stannylation reactions and minimize side products.
- Computational Screening : Combine DFT with molecular dynamics to predict solvent effects in extractive distillation .
- Structural Validation : Employ single-crystal X-ray diffraction (as in ) for unambiguous confirmation of substitution patterns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
